molecular formula C11H15NO B1471978 (2-(Tetrahydrofuran-2-yl)phenyl)methanamine CAS No. 1780959-05-8

(2-(Tetrahydrofuran-2-yl)phenyl)methanamine

Cat. No.: B1471978
CAS No.: 1780959-05-8
M. Wt: 177.24 g/mol
InChI Key: FVMNDZCRDDCLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Tetrahydrofuran-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, influencing the pharmacokinetics of a vast array of drugs. Research into selective chemical inhibitors of these enzymes can help predict drug-drug interactions and improve drug design to minimize adverse effects. For example, compounds structurally related to "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" could potentially serve as selective inhibitors or substrates for CYP enzymes, thereby providing insights into enzyme selectivity and mechanism of action (Khojasteh et al., 2011).

Neuropharmacology and Receptor Agonism

Compounds with structural similarities to "this compound" may interact with neurotransmitter receptors, such as the 5-HT2A receptor. These interactions can provide valuable insights into the development of new therapeutic agents for treating CNS diseases. For instance, understanding how these compounds modulate receptor activity can aid in the design of drugs with specific pharmacological profiles for the treatment of depression, anxiety, and other neuropsychiatric disorders (Giovanni & Deurwaerdère, 2017).

Biopolymers and Nanotechnology

The synthesis and functionalization of biopolymers using chemical compounds offer vast potential in nanotechnology and materials science. For example, derivatives of "this compound" might be utilized in creating new polymer materials with unique properties for drug delivery systems, biocompatible coatings, or as components in nanodevices. Research in this area focuses on developing materials with tailored properties for specific biomedical applications (Lecker et al., 2017).

Properties

IUPAC Name

[2-(oxolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11H,3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNDZCRDDCLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(Tetrahydrofuran-2-yl)phenyl)methanamine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.